molecular formula C25H23BrO4 B12793446 (3-phenoxyphenyl)methyl (1R,2S)-2-bromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate CAS No. 106687-20-1

(3-phenoxyphenyl)methyl (1R,2S)-2-bromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate

Cat. No.: B12793446
CAS No.: 106687-20-1
M. Wt: 467.4 g/mol
InChI Key: UNBOZNBUQUYPIZ-ZCYQVOJMSA-N
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Description

Cyclopropanecarboxylic acid, 2-bromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring, a bromo-substituted ethoxyphenyl group, and a phenoxyphenyl ester group, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2-bromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- typically involves multiple steps, starting with the preparation of the cyclopropanecarboxylic acid derivative. The key steps include:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Esterification: The final step involves esterification, where the carboxylic acid group is reacted with the appropriate alcohol (in this case, (3-phenoxyphenyl)methanol) in the presence of a catalyst like sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-bromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the bromo group, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), Thiols (R-SH)

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols

    Substitution: Amines, Thiols

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-bromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-bromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, altering their activity.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are modulated by the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane ring structures.

    Bromo-substituted phenyl esters: Compounds with bromine-substituted phenyl groups and ester functionalities.

    Phenoxyphenyl esters: Compounds with phenoxyphenyl ester groups.

Uniqueness

Cyclopropanecarboxylic acid, 2-bromo-1-(4-ethoxyphenyl)-, (3-phenoxyphenyl)methyl ester, trans- stands out due to its specific combination of functional groups and stereochemistry, which confer unique chemical reactivity and potential biological activity.

Properties

CAS No.

106687-20-1

Molecular Formula

C25H23BrO4

Molecular Weight

467.4 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl (1R,2S)-2-bromo-1-(4-ethoxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C25H23BrO4/c1-2-28-20-13-11-19(12-14-20)25(16-23(25)26)24(27)29-17-18-7-6-10-22(15-18)30-21-8-4-3-5-9-21/h3-15,23H,2,16-17H2,1H3/t23-,25-/m0/s1

InChI Key

UNBOZNBUQUYPIZ-ZCYQVOJMSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@]2(C[C@@H]2Br)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2Br)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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